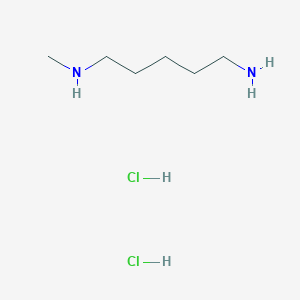

N'-Methylpentane-1,5-diamine;dihydrochloride

Description

Properties

IUPAC Name |

N'-methylpentane-1,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-8-6-4-2-3-5-7;;/h8H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHWMNGTKCBGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Methylpentane-1,5-diamine;dihydrochloride can be synthesized through several methods. One common method involves the reaction of 1,5-diaminopentane with methylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of N’-Methylpentane-1,5-diamine;dihydrochloride often involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N’-Methylpentane-1,5-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halides like chloroform or bromoform can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

N'-Methylpentane-1,5-diamine; dihydrochloride serves as a versatile intermediate in organic synthesis. Its primary applications include:

- Synthesis of Polyamides : It is utilized in the production of novel polyamides that exhibit enhanced thermal stability and mechanical properties. These polymers are valuable in various industrial applications, including textiles and automotive components .

- Epoxy Resin Curing Agents : The compound acts as a curing agent for epoxy resins, improving their mechanical strength and chemical resistance. This application is crucial in coatings and adhesives used in construction and automotive industries .

Corrosion Inhibition

The compound is employed as a corrosion inhibitor in metalworking fluids and anti-rust formulations. Its ability to form protective layers on metal surfaces helps reduce corrosion rates significantly .

Biological Applications

N'-Methylpentane-1,5-diamine; dihydrochloride has been explored for its potential use in biochemistry:

- Marker for Microbial Spoilage : As a biogenic amine, it can be used as an indicator of microbial spoilage in food products due to its presence during protein hydrolysis .

Case Study 1: Polyamide Production

A study demonstrated the synthesis of polyamide using N'-Methylpentane-1,5-diamine; dihydrochloride as a key monomer. The resulting polymer exhibited superior thermal properties compared to traditional polyamides, making it suitable for high-performance applications in the automotive sector.

Case Study 2: Corrosion Inhibition Efficacy

Research conducted on various metal substrates showed that formulations containing N'-Methylpentane-1,5-diamine; dihydrochloride significantly reduced corrosion rates compared to untreated controls. This finding supports its application as an effective corrosion inhibitor in industrial settings.

Mechanism of Action

The mechanism of action of N’-Methylpentane-1,5-diamine;dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. This compound can also participate in nucleophilic substitution reactions, altering the structure and function of biological molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N'-Methylpentane-1,5-diamine dihydrochloride with structurally related diamines:

Key Research Findings

Substituent Effects :

- Methyl groups enhance membrane permeability but reduce water solubility, impacting bioavailability .

- Halogenation (e.g., bromine, chlorine) improves binding affinity to hydrophobic enzyme pockets .

Synthetic Challenges :

- Cyclization side reactions during synthesis of N'-methyl derivatives necessitate protective strategies (e.g., benzyl groups) .

- Diethyl and dimethyl variants require stringent anhydrous conditions to prevent decomposition .

Emerging Applications :

Biological Activity

N'-Methylpentane-1,5-diamine; dihydrochloride, a diamine compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N'-Methylpentane-1,5-diamine; dihydrochloride is a symmetrical diamine characterized by the following chemical structure:

- Chemical Formula : C₅H₁₄N₂·2HCl

- Molecular Weight : 174.10 g/mol

This compound is soluble in water due to the presence of two hydrochloride groups, enhancing its bioavailability for various biological applications.

Biological Activity Overview

The biological activity of N'-Methylpentane-1,5-diamine can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.

- Cytotoxic Effects : In vitro studies have shown that N'-Methylpentane-1,5-diamine induces apoptosis in cancer cell lines. The compound disrupts cell membrane integrity and alters lipid raft composition, leading to increased cell death rates.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of N'-Methylpentane-1,5-diamine revealed the following MIC values against selected pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that N'-Methylpentane-1,5-diamine is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Cytotoxicity Studies

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of N'-Methylpentane-1,5-diamine:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian Cancer) | 19.5 |

| B16-F10 (Melanoma) | 10.6 |

| NIH 3T3 (Non-malignant) | 33.8 |

The IC50 values indicate that N'-Methylpentane-1,5-diamine exhibits selective cytotoxicity towards cancer cells while maintaining relatively higher viability in non-malignant cells.

Case Studies and Applications

Several case studies have highlighted the potential applications of N'-Methylpentane-1,5-diamine:

- Case Study 1 : In a model of bacterial infection, treatment with N'-Methylpentane-1,5-diamine resulted in a significant reduction in bacterial load and inflammation markers.

- Case Study 2 : In a melanoma mouse model, administration of N'-Methylpentane-1,5-diamine led to reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the foundational steps for synthesizing N'-Methylpentane-1,5-diamine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including condensation and alkylation steps. For example, acridine derivatives (structurally related compounds) require controlled temperature (e.g., 60–80°C), inert atmospheres, and precise stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >98% purity. Reaction optimization focuses on adjusting solvent polarity, catalyst selection (e.g., palladium for cross-coupling), and pH to enhance yield .

Q. What are the standard methods for characterizing this compound’s purity and structure?

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal X-ray diffraction to resolve molecular geometry and hydrogen bonding patterns .

- Spectroscopy : FT-IR (to confirm amine and hydrochloride groups) and NMR (¹H/¹³C for backbone structure validation). For example, IR peaks near 2500–2800 cm⁻¹ indicate NH₂⁺ stretching in dihydrochloride salts .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 175.1 g/mol for the dihydrochloride form) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and requires storage at -20°C in airtight, desiccated containers. Solutions should be prepared in anhydrous solvents (e.g., DMSO) and stored at -80°C for long-term stability. Degradation risks include hydrolysis of amine groups under humid conditions .

Advanced Research Questions

Q. How can structural ambiguities in N'-Methylpentane-1,5-diamine dihydrochloride be resolved using crystallographic data?

Advanced refinement tools like SHELXL integrate charge-density analysis to address disordered hydrogen atoms or counterion placement. For example, twinned crystals may require the TWIN/BASF commands in SHELX to refine overlapping lattices. Comparative studies with isostructural analogs (e.g., tetramethyl-p-phenylenediamine dihydrochloride) help validate bond-length discrepancies .

Q. What strategies mitigate contradictions in spectral data across different experimental setups?

Discrepancies in IR or NMR spectra often arise from solvent effects or hydration states. For instance, NIST-referenced IR data (gas-phase) may differ from experimental solid-state spectra due to crystal packing. Cross-referencing with computational models (e.g., DFT simulations) resolves such conflicts .

Q. How does this compound’s role as an endogenous metabolite influence its biological applications?

As a cadaverine derivative, it participates in polyamine biosynthesis pathways. Researchers use isotopic labeling (e.g., ¹⁵N) to track its incorporation into microbial biofilms or eukaryotic cell lines. Dose-response studies in metabolic disease models (e.g., hyperammonemia) require careful control of cellular uptake mechanisms to avoid toxicity .

Q. What are the challenges in incorporating this diamine into pH-responsive polymers?

Polymerization (e.g., free-radical initiation with VBPDA) demands strict oxygen-free conditions to prevent chain termination. The dihydrochloride form’s solubility in aqueous media complicates controlled monomer feed rates, necessitating buffered systems (pH 4–6) to stabilize the protonated amine groups during synthesis .

Methodological Tables

Q. Table 1: Key Characterization Parameters

| Technique | Parameters | Reference |

|---|---|---|

| X-ray Diffraction | Space group: P2₁/c; Bond length: C-N ≈ 1.47 Å | |

| FT-IR | NH₂⁺ stretch: 2550 cm⁻¹; C-N bend: 1450 cm⁻¹ | |

| ¹H NMR (D₂O) | δ 1.6 (m, CH₂), δ 3.1 (s, N-CH₃) |

Q. Table 2: Synthesis Optimization Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents dimerization |

| Solvent | Anhydrous ethanol | Enhances solubility |

| Reaction Time | 12–18 hours | Maximizes conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.